Bienvenue dans la boutique en ligne BenchChem!

4-(Azetidin-3-yl)morpholin-3-one

Medicinal Chemistry CNS Drug Discovery Physicochemical Properties

4-(Azetidin-3-yl)morpholin-3-one (CAS 178311-58-5) is a unique azetidine-morpholin-3-one hybrid building block with XLogP3-AA = -1.2 and TPSA = 41.6 Ų—ideal for CNS-penetrant candidates. Its strained azetidine ring and lactam hydrogen-bonding pattern provide a distinct pharmacophore for kinase inhibitor FBDD, FLT3 inhibitor (Kd = 3.70 nM) development for AML, and brain-penetrant PET tracer design. Choose this scaffold over lipophilic analogs like 4-(azetidin-3-yl)morpholine (XLogP3 = 0.1) to reduce non-specific binding and improve solubility. Available in research-grade purity (≥95%) for SAR-driven medicinal chemistry programs.

Molecular Formula C7H12N2O2
Molecular Weight 156.185
CAS No. 178311-58-5
Cat. No. B573377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Azetidin-3-yl)morpholin-3-one
CAS178311-58-5
Synonyms4-(3-AZETIDINYL)-3-MORPHOLINONE
Molecular FormulaC7H12N2O2
Molecular Weight156.185
Structural Identifiers
SMILESC1COCC(=O)N1C2CNC2
InChIInChI=1S/C7H12N2O2/c10-7-5-11-2-1-9(7)6-3-8-4-6/h6,8H,1-5H2
InChIKeyTVUYAXOQFUDABO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Azetidin-3-yl)morpholin-3-one (CAS 178311-58-5): A Specialized Heterocyclic Building Block for Medicinal Chemistry


4-(Azetidin-3-yl)morpholin-3-one (CAS 178311-58-5) is a heterocyclic organic compound characterized by the fusion of an azetidine ring and a morpholin-3-one scaffold [1]. This molecule serves as a versatile building block in medicinal chemistry and organic synthesis, primarily due to the presence of both a strained, four-membered azetidine ring and a lactam-containing morpholinone ring . Its molecular formula is C₇H₁₂N₂O₂, with a molecular weight of 156.18 g/mol [1]. The compound is commercially available for research purposes with purities typically ranging from 95% to 98% [2].

Why 4-(Azetidin-3-yl)morpholin-3-one (CAS 178311-58-5) Cannot Be Replaced by Generic Morpholine or Azetidine Alternatives


The specific combination of the azetidine and morpholin-3-one rings in 4-(Azetidin-3-yl)morpholin-3-one generates a unique pharmacophore that cannot be replicated by using simpler, more common heterocycles like morpholine, azetidine, or even other morpholinone derivatives. The strained azetidine ring provides a conformationally restricted vector for substitution, while the morpholin-3-one lactam introduces a distinct hydrogen-bonding pattern and a lower calculated lipophilicity (XLogP3-AA = -1.2) compared to related compounds lacking the lactam carbonyl [1][2]. This specific electronic and steric profile is essential for the structure-activity relationships (SAR) in programs developing kinase inhibitors, receptor modulators, and PET tracers . Substituting this compound with a structurally related analog, such as 4-(azetidin-3-yl)morpholine (XLogP3-AA = 0.1) or azetidin-3-yl(morpholino)methanone (XLogP3-AA = -0.4), will alter key physicochemical properties, potentially leading to a loss of target binding affinity or undesirable changes in pharmacokinetic behavior, thereby derailing a research project [3].

Quantitative Differentiation Evidence for 4-(Azetidin-3-yl)morpholin-3-one (CAS 178311-58-5) Relative to Analogs


Improved Lipophilicity Profile for CNS Drug Discovery: 4-(Azetidin-3-yl)morpholin-3-one vs. 4-(Azetidin-3-yl)morpholine

4-(Azetidin-3-yl)morpholin-3-one exhibits a significantly lower predicted partition coefficient (XLogP3-AA = -1.2) compared to its direct analog 4-(azetidin-3-yl)morpholine (XLogP3-AA = 0.1) [1][2]. This difference is attributable to the presence of the lactam carbonyl in the morpholin-3-one ring. The more negative logP value suggests enhanced aqueous solubility and potentially improved central nervous system (CNS) penetration profiles, which are critical for neurological drug development .

Medicinal Chemistry CNS Drug Discovery Physicochemical Properties

Conformational Restraint and Topological Polar Surface Area (TPSA) Advantage for Target Binding

The topological polar surface area (TPSA) is a key descriptor for predicting drug absorption and blood-brain barrier penetration. 4-(Azetidin-3-yl)morpholin-3-one has a computed TPSA of 41.6 Ų [1]. This value is lower than that of azetidin-3-yl(morpholino)methanone (TPSA = 49.8 Ų), which contains an additional carbonyl group in its linker . The lower TPSA of the target compound, combined with its single rotatable bond (versus two in azetidin-3-yl(morpholino)methanone), indicates a more rigid and potentially more selective binding conformation for targets like kinases or GPCRs .

Structure-Activity Relationship Medicinal Chemistry Molecular Modeling

Validated Utility as a Precursor for High-Affinity FLT3 Inhibitors in AML Research

While 4-(Azetidin-3-yl)morpholin-3-one itself is a building block, it serves as the core scaffold for a series of potent FLT3 inhibitors currently under investigation for acute myeloid leukemia (AML). Derived compounds from this scaffold have demonstrated high binding affinity to FLT3 mutants, with reported Kd values as low as 3.70 nM for the FLT3 ITD/D835V double mutant [1]. This potency is comparable to, or exceeds, that of other FLT3 inhibitor scaffolds. In contrast, the related scaffold 4-(azetidin-3-yl)morpholine has been primarily explored for AXL and c-Met kinase inhibition, demonstrating a different kinase selectivity profile .

Oncology Acute Myeloid Leukemia Kinase Inhibitors

Primary Research and Industrial Application Scenarios for 4-(Azetidin-3-yl)morpholin-3-one (CAS 178311-58-5)


CNS Drug Discovery Programs Requiring Optimized Physicochemical Profiles

Medicinal chemistry teams targeting neurological disorders should procure 4-(Azetidin-3-yl)morpholin-3-one when their structure-activity relationship (SAR) studies require a low lipophilicity (XLogP3-AA = -1.2) and moderately low polar surface area (TPSA = 41.6 Ų) to enhance brain penetration and solubility [1]. This compound is a superior choice over its more lipophilic analog 4-(azetidin-3-yl)morpholine (XLogP3-AA = 0.1) for CNS applications where high non-specific binding and poor aqueous solubility are common hurdles [2].

Fragment-Based Drug Discovery (FBDD) for Conformationally Constrained Kinase Inhibitors

Due to its rigid structure with a single rotatable bond, 4-(Azetidin-3-yl)morpholin-3-one is an ideal fragment or core scaffold for FBDD campaigns aimed at developing selective kinase inhibitors [1]. Its unique azetidine-morpholinone hybrid structure provides a distinct binding conformation that can be leveraged to achieve selectivity against closely related kinases, a common challenge in oncology drug development .

Development of PET Tracers for Monoacylglycerol Lipase (MAGL) and Other CNS Targets

The morpholin-3-one scaffold, including derivatives of 4-(Azetidin-3-yl)morpholin-3-one, has been successfully employed in the design of novel PET tracers for imaging MAGL in the brain [1]. Researchers developing new PET ligands should consider this building block to explore its potential for improved kinetic profiles and reversible binding modes, which are critical for successful imaging agent translation [2].

Synthesis of FLT3 Inhibitors for Acute Myeloid Leukemia (AML) Research

For research groups focused on AML, 4-(Azetidin-3-yl)morpholin-3-one is a crucial synthetic precursor for generating potent FLT3 inhibitors [1]. The scaffold has been validated in studies showing derived compounds with nanomolar binding affinity (Kd = 3.70 nM) for clinically relevant FLT3 mutants [2]. Procuring this specific building block ensures access to a proven chemical space for developing novel therapeutics against FLT3-ITD positive AML.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Azetidin-3-yl)morpholin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.